molecular formula C15H23N3O4 B2604275 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2091694-00-5

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2604275
CAS No.: 2091694-00-5
M. Wt: 309.366
InChI Key: KYTVISSNWZUDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole ring substituted with a methyl group at position 4 and a carboxylic acid group at position 5. The nitrogen at position 1 of the pyrazole is linked to a piperidin-3-yl group protected by a tert-butoxy carbonyl (Boc) moiety.

Properties

IUPAC Name

4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-10-8-16-18(12(10)13(19)20)11-6-5-7-17(9-11)14(21)22-15(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTVISSNWZUDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole ring and the Boc protecting group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and versatility of the synthesis, allowing for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1H-pyrazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group or to modify other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine and pyrazole moieties. These moieties can then interact with enzymes, receptors, or other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Core Variations

Table 1: Core Heterocycle and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight Key Features Evidence Source
Target Compound: 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1H-pyrazole-5-carboxylic acid C16H23N3O4 333.38 g/mol Pyrazole core, Boc-protected piperidine, methyl at C4, carboxylic acid at C5
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid C13H20N4O4 308.33 g/mol Triazole core, Boc-piperidine at C1, carboxylic acid at C5
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid C14H20N2O5 296.32 g/mol Oxazole core, Boc-piperidine at C3, carboxylic acid at C5
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid C8H11N3O4 213.19 g/mol Pyrazole core, nitro at C4, propyl at C3, carboxylic acid at C5

Key Observations :

  • Oxazole () reduces basicity due to its oxygen atom, altering electronic distribution and reactivity.
  • Substituent Effects : The nitro group in the pyrazole derivative () is electron-withdrawing, increasing acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the target compound (estimated pKa ~4–5 due to methyl and Boc groups).

Pharmacological and Functional Comparisons

Table 2: Receptor Binding and Functional Activity
Compound Class Receptor/Activity Tested Key Findings Evidence Source
Pyrazole-3-carboxamide derivatives NTS1/NTS2 receptors (calcium mobilization) EC50 values <10 nM for NTS1; Boc groups enhance membrane permeability
Angiotensin II receptor antagonists AT1 receptor (binding affinity) CV-11974 (benzimidazole-carboxylic acid) showed IC50 = 1.12 × 10⁻⁷ M
Cannabinoid receptor ligands CB1/CB2 receptors (cAMP inhibition) Pyrazole analogues with Boc groups show CB2 selectivity (Ki <10 nM)

Key Observations :

  • Boc Group Role : The Boc-protected piperidine in the target compound likely improves pharmacokinetic properties, as seen in analogues with enhanced receptor binding due to increased lipophilicity and stability .

Key Observations :

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , involving Boc-protection and pyrazole ring formation.
  • Solubility : The Boc group reduces water solubility compared to nitro-substituted analogues (), necessitating formulation adjustments for in vivo studies.

Biological Activity

The compound 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Molecular Structure

  • Molecular Formula : C14H20N2O4
  • SMILES : CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)C(=O)O

Physical Properties

PropertyValue
Molecular Weight280.33 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Research has indicated that pyrazole derivatives, including the compound , exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines:

  • MDA-MB-231 (Breast Cancer) : IC50 values ranged from 2.43 to 7.84 μM.
  • HepG2 (Liver Cancer) : IC50 values ranged from 4.98 to 14.65 μM.

These findings suggest that the compound may act as a microtubule-destabilizing agent, which is crucial for cancer cell proliferation and survival .

The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with key cellular processes:

  • Microtubule Assembly : Compounds have shown effective inhibition of microtubule assembly at concentrations around 20 μM, leading to apoptosis in cancer cells.
  • Caspase Activation : Enhanced caspase-3 activity was observed, indicating the induction of apoptosis through the intrinsic pathway.

Other Biological Activities

Beyond its anticancer potential, pyrazole derivatives have been studied for various biological activities, including:

  • Antibacterial : Some studies suggest efficacy against bacterial strains.
  • Anti-inflammatory : Potential mechanisms include inhibition of pro-inflammatory cytokines.

Study 1: Synthesis and Evaluation

In a study focused on synthesizing new pyrazole analogs, researchers developed a series of compounds based on the pyrazole scaffold. The synthesized compounds were evaluated for their cytotoxicity against multiple cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the piperidine ring and the carboxylic acid group significantly influenced biological activity. The presence of electron-withdrawing groups enhanced anticancer efficacy, while steric hindrance affected solubility and bioavailability .

Q & A

Q. Key Considerations :

  • Optimize reaction conditions (e.g., 0–5°C for Boc protection to minimize side reactions).
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Basic: How to characterize this compound using spectroscopic and analytical techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons; δ ~155 ppm for carbonyl carbon). Pyrazole protons appear as singlets (δ 6.5–7.5 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolve piperidine and pyrazole ring connectivity.
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ or [M−H]⁻) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve stereochemistry (e.g., piperidine chair conformation) if single crystals are obtained .

Basic: What are the common chemical reactions and stability concerns for this compound?

Methodological Answer:

  • Reactions :
    • Hydrolysis : Boc group removal with TFA/DCM (1:1) to yield free piperidine.
    • Esterification : Carboxylic acid reacts with alcohols (e.g., MeOH, EtOH) under acid catalysis (H₂SO₄) .
    • Amide Coupling : Use EDCl/HOBt or DCC to conjugate with amines for PROTAC linker synthesis .
  • Stability :
    • Store at −20°C under inert gas (N₂/Ar) to prevent Boc group degradation.
    • Avoid prolonged exposure to moisture or basic conditions .

Advanced: How to design experiments to evaluate its role in PROTAC-mediated protein degradation?

Methodological Answer:

Linker Design : Incorporate the compound as a spacer between E3 ligase ligands (e.g., VHL or CRBN) and target protein binders. Optimize linker length for ternary complex formation .

Biological Assays :

  • Western Blotting : Monitor target protein degradation (e.g., BRD4, ERα) in cell lines (HEK293, MCF7).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement .

Structure-Activity Relationship (SAR) : Modify pyrazole substituents (e.g., 4-methyl vs. 4-fluoro) to enhance proteasome recruitment efficiency .

Advanced: How can computational methods optimize reaction pathways for derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states for key reactions (e.g., Boc deprotection or pyrazole cyclization) .
  • Machine Learning : Train models on reaction databases to predict optimal conditions (solvent, catalyst, temperature) for high-yield synthesis .
  • Molecular Dynamics (MD) : Simulate PROTAC ternary complex stability with varying linker configurations .

Advanced: How to address contradictory data in biological activity studies?

Methodological Answer:

  • Data Triangulation :
    • Validate results across multiple assays (e.g., SPR for binding affinity vs. cellular degradation efficacy) .
    • Control for cell-line-specific variability (e.g., proteasome activity in cancer vs. normal cells).
  • Structural Analysis : Compare X-ray/NMR structures of analogs to identify critical binding motifs (Table 1) .

Q. Table 1: Comparative Biological Activity of Structural Analogs

CompoundBiological ActivityMechanismReference
Target CompoundPROTAC linker efficiencyE3 ligase recruitment
Piperidine-4-yl-thiazoleModerate enzyme inhibitionCompetitive binding
Pyrazole-3-carboxylic acidLow cellular uptakePassive diffusion limitation

Advanced: What methodologies enable comparative analysis with structural analogs?

Methodological Answer:

  • SAR Studies : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl, piperidine → azetidine) and assay for activity .
  • Crystallographic Overlays : Superimpose X-ray structures to identify steric/electronic differences impacting target binding .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities computationally to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.